1-(2,2-Difluorocyclopropyl)ethyl acetate
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Overview
Description
1-(2,2-Difluorocyclopropyl)ethyl acetate is an organic compound characterized by the presence of a difluorocyclopropyl group attached to an ethyl acetate moiety
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)ethyl acetate typically involves the formation of the difluorocyclopropyl group followed by its attachment to an ethyl acetate moiety. One common method for preparing difluorocyclopropanes is through the use of difluorocarbene intermediates, which can participate in stereospecific [2 + 1]-cycloadditions with alkenes . The reaction conditions often require high temperatures (180–190 °C) and the presence of catalysts such as potassium fluoride and 18-crown-6 to increase yields .
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a candidate for studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their stability and bioactivity.
Mechanism of Action
The mechanism by which 1-(2,2-Difluorocyclopropyl)ethyl acetate exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can significantly alter the compound’s physicochemical properties, such as charge distribution and solubility, which in turn can affect its biological activity . The difluorocyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular pathways.
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)ethyl acetate can be compared with other difluorocyclopropane derivatives, such as:
1,1-Difluorocyclopropane: Similar in structure but lacks the ethyl acetate moiety.
2,2-Difluorocyclopropylmethanol: Contains a hydroxyl group instead of an acetate group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated compound with different functional groups.
The uniqueness of this compound lies in its combination of the difluorocyclopropyl group with an ethyl acetate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopropyl)ethyl acetate |
InChI |
InChI=1S/C7H10F2O2/c1-4(11-5(2)10)6-3-7(6,8)9/h4,6H,3H2,1-2H3 |
InChI Key |
SSBYCHFGXKHXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1(F)F)OC(=O)C |
Origin of Product |
United States |
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